![molecular formula C14H27ClN2O2 B13054904 Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13054904.png)
Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C14H26N2O2·HCl It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve steps such as:
Formation of the spiro compound: This involves the reaction of appropriate starting materials under specific conditions to form the spiro structure.
Introduction of the tert-butyl group: This step involves the addition of the tert-butyl group to the spiro compound.
Formation of the hydrochloride salt: The final step involves the reaction of the tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for efficiency and yield, and may involve the use of specialized equipment and techniques to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions: Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogens for halogenation reactions.
Major Products Formed: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable for the development of new chemical entities.
Biology: In biological research, this compound may be used to study the effects of spiro compounds on biological systems. It can be used in assays to investigate its interactions with various biological targets.
Medicine: In medicine, this compound may have potential therapeutic applications. Research may focus on its potential as a drug candidate for various diseases.
Industry: In industry, this compound may be used in the development of new materials or as a reagent in chemical processes. Its unique properties make it valuable for various industrial applications.
作用機序
The mechanism of action of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The pathways involved would depend on the specific target and the nature of the interaction.
類似化合物との比較
- Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
- Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Comparison: Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is unique due to its specific spiro structure and the presence of the tert-butyl group. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications. For example, the position of the diaza groups and the size of the spiro rings can influence the compound’s reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of tert-butyl 2,8-diazaspiro[55]undecane-2-carboxylate hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H27ClN2O2 |
|---|---|
分子量 |
290.83 g/mol |
IUPAC名 |
tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-5-7-14(11-16)6-4-8-15-10-14;/h15H,4-11H2,1-3H3;1H |
InChIキー |
GAENEICGFCVFRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


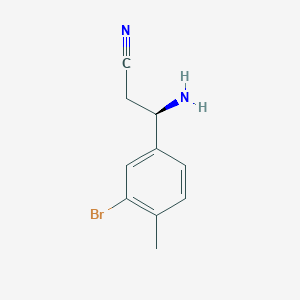
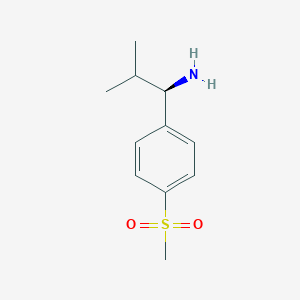
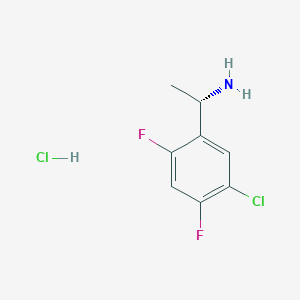



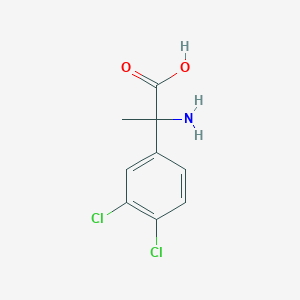
![N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13054885.png)
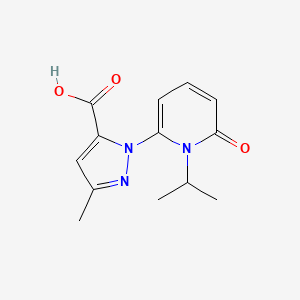
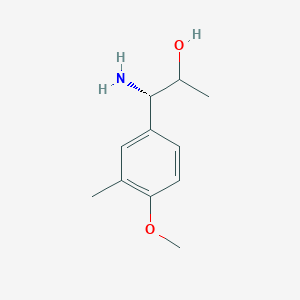
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone](/img/structure/B13054898.png)
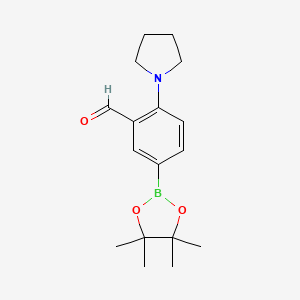

![Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hcl](/img/structure/B13054909.png)
